

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylamino)nicotinonitrile

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Compound of Interest

Compound Name: **2-(Ethylamino)nicotinonitrile**

Cat. No.: **B1610959**

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Foreword

For professionals engaged in the intricate landscape of drug discovery and development, the precise characterization of novel chemical entities is a foundational pillar of success. **2-(Ethylamino)nicotinonitrile**, a substituted pyridine derivative, represents a class of scaffolds with significant potential in medicinal chemistry. Its structural nuances, dictated by the interplay of an aromatic nitrile and an ethylamino substituent, govern its reactivity, binding affinities, and metabolic fate. This guide provides an in-depth technical exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule. Beyond a mere presentation of data, we delve into the causality behind experimental choices and the logic of spectral interpretation, offering a robust framework for researchers in the field.

Molecular Structure and Analytical Overview

2-(Ethylamino)nicotinonitrile (CAS 52583-89-8) possesses a molecular formula of $C_8H_9N_3$ and a molecular weight of 147.18 g/mol .^[1] The structural integrity and purity of this compound are paramount for its application in research and development. The following sections detail the expected spectroscopic signatures that collectively form a unique "fingerprint" for this molecule, ensuring its unambiguous identification.

Caption: Molecular structure of **2-(Ethylamino)nicotinonitrile** with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-(Ethylamino)nicotinonitrile**, both ^1H and ^{13}C NMR are essential for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Expected ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.25	dd	1H	H6	Deshielded by the adjacent electronegative ring nitrogen and influenced by the ortho-amino group.
~7.55	dd	1H	H4	Deshielded by the electron-withdrawing nitrile group and influenced by the para-amino group.
~6.50	dd	1H	H5	Shielded by the ortho/para-directing amino group.
~5.00	br s	1H	NH	Broad signal due to quadrupolar relaxation and potential hydrogen exchange.
~3.45	q	2H	CH ₂ (C7)	Methylene protons adjacent to the nitrogen atom and coupled to the methyl group.

| ~1.30 | t | 3H | CH₃ (C8) | Methyl protons coupled to the adjacent methylene group. |

Causality in Experimental Protocol: The choice of a high-field instrument (e.g., 500 MHz) is deliberate; it enhances signal dispersion, which is critical for resolving the coupling patterns of the aromatic protons (H4, H5, H6), preventing signal overlap and allowing for unambiguous assignment. Deuterated chloroform (CDCl_3) is a standard solvent for its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.

Protocol for ^1H NMR Data Acquisition:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Ethylamino)nicotinonitrile** in ~0.7 mL of CDCl_3 .
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a standard probe.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (zg30).
 - Number of Scans: 16-32 scans to achieve adequate signal-to-noise.
 - Spectral Width: A range of -2 to 12 ppm is sufficient to cover all expected proton signals.
 - Reference: The residual CHCl_3 signal at 7.26 ppm is used for chemical shift calibration.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and perform phase and baseline corrections. Integrate the signals to determine proton ratios.

^{13}C NMR Spectroscopy

^{13}C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ^1H NMR, it provides crucial information about the number and electronic environment of the carbon atoms.

Expected ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~160.0	C2	Carbon directly attached to two nitrogen atoms (ring and amino), highly deshielded.
~152.0	C6	Aromatic carbon adjacent to the ring nitrogen.
~139.0	C4	Aromatic carbon para to the amino group and ortho to the nitrile group.
~117.0	C5	Aromatic carbon shielded by the amino group.
~118.0	CN	Nitrile carbon, characteristic chemical shift.
~92.0	C3	Carbon bearing the nitrile group, significantly shielded by the adjacent amino group.
~38.0	CH ₂ (C7)	Aliphatic carbon attached to the amino nitrogen.

| ~14.5 | CH₃ (C8) | Aliphatic methyl carbon. |

Trustworthiness Through Self-Validation: The combination of ¹H and ¹³C NMR data provides a self-validating system. For instance, the presence of a quartet and a triplet in the ¹H NMR spectrum strongly suggests an ethyl group, which should correspond to two aliphatic signals in the ¹³C NMR spectrum in the expected regions (~38 ppm and ~15 ppm).^[2] Heteronuclear correlation experiments like HSQC can be employed to directly link each proton to its attached carbon, providing definitive confirmation of the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic signature.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3350	Medium	N-H	Stretching
3100-3000	Medium	C-H (Aromatic)	Stretching
2975-2850	Medium	C-H (Aliphatic)	Stretching
~2220	Strong	C≡N (Nitrile)	Stretching
~1600, ~1570	Strong, Medium	C=C, C≡N (Pyridine ring)	Stretching

| ~1520 | Strong | N-H | Bending |

Expertise in Interpretation: The most diagnostic peak in the IR spectrum of **2-(Ethylamino)nicotinonitrile** is the strong, sharp absorption around 2220 cm⁻¹. This band is characteristic of a nitrile group (C≡N) conjugated with an aromatic system.^[3] The presence of a medium-intensity peak around 3350 cm⁻¹ is indicative of the N-H stretch of the secondary amine, while absorptions just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the ethyl group.^[4]

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy:

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Background Scan: Collect a background spectrum of the clean, empty ATR crystal.
 - Sample Scan: Collect the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
 - Spectral Range: 4000-400 cm⁻¹.

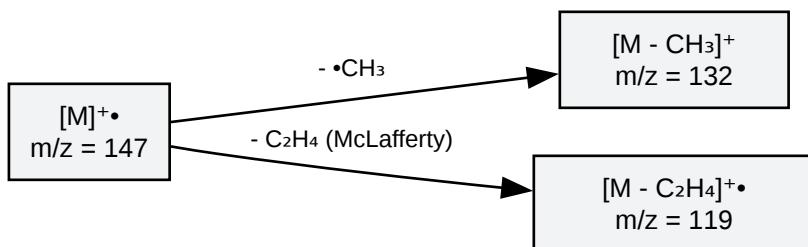
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrometry Data

- Molecular Ion ($M^{+\bullet}$): For **2-(Ethylamino)nicotinonitrile** ($C_8H_9N_3$), the expected exact mass is 147.0796. In a standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak would be observed at $m/z = 147$, or in the case of ESI, at $m/z = 148$ for the protonated molecule $[M+H]^+$.
- Key Fragmentation Pathways: The stability of the pyridine ring means that fragmentation will likely initiate from the ethylamino substituent.



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Caption: Predicted key fragmentation pathways for **2-(Ethylamino)nicotinonitrile** in EI-MS.

Causality in Fragmentation:

- Loss of a Methyl Radical: A common fragmentation pathway for ethylamines is the alpha-cleavage, leading to the loss of a methyl radical ($\bullet CH_3$, 15 Da), resulting in a stable iminium cation at $m/z = 132$. This is often a major fragment ion.
- Loss of Ethene: A McLafferty-type rearrangement can occur, involving the transfer of a hydrogen from the ethyl group to the pyridine ring, followed by the elimination of a neutral ethene molecule (C_2H_4 , 28 Da). This would result in an ion at $m/z = 119$.

Protocol for LC-MS (ESI) Analysis:

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
- Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
- LC Method:
 - Column: A standard C18 reverse-phase column.
 - Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.
 - Flow Rate: 0.2-0.5 mL/min.
- MS Method:
 - Ionization Mode: Positive ESI mode to generate $[M+H]^+$ ions.
 - Mass Range: Scan from m/z 50 to 500.
 - Tandem MS (MS/MS): Isolate the precursor ion (m/z 148) and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, confirming the proposed fragmentation pathways.

Conclusion

The structural elucidation of **2-(Ethylamino)nicotinonitrile** is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The predicted data and protocols outlined in this guide establish a comprehensive framework for the unambiguous characterization of this compound, ensuring the scientific integrity required for its use in advanced research and development applications. By understanding the causality behind the spectral data, researchers can confidently verify the identity, purity, and structure of their materials, paving the way for further discovery.

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